molecular formula C5H6N4O2 B12911500 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione CAS No. 7511-45-7

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione

Cat. No.: B12911500
CAS No.: 7511-45-7
M. Wt: 154.13 g/mol
InChI Key: KZJQBBLYNDPFKU-UHFFFAOYSA-N
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Description

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring fused imidazole and 1,3,5-triazine rings with two ketone groups at positions 2 and 2.

Properties

CAS No.

7511-45-7

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H2,(H2,6,7,8,10,11)

InChI Key

KZJQBBLYNDPFKU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=O)NC2=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-aminoimidazolines with arylisocyanates or arylisothiocyanates to form intermediate urea or thiourea derivatives. These intermediates are then cyclized using phosgene or thiophosgene in the presence of bases to yield the desired triazine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Derivatives

  • Structure: Features a [1,2,4]triazinone fused with an imidazole ring and two phenyl substituents at position 5.
  • Synthesis: Prepared via reactions of hydrazinylimidazolones with hydrazonoyl halides, yielding pyrazole-containing derivatives .
  • Biological Activity: Exhibits antifungal and antibacterial properties, with activity influenced by substituents on the triazinone ring .

Cyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones

  • Structure : Larger cycloheptane and pyrrole rings fused with a triazinedione core.
  • Reactivity : Demonstrated oxidation of amines to imines under aerobic and photo-irradiation conditions but with lower efficiency compared to imidazole-containing analogues .
  • Spectral Data : Characterized by $^{13}\text{C NMR}$ (δ 105.1–148.1 ppm), IR (1723 cm$^{-1}$ for C=O), and HRMS .

Table 1: Key Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm$^{-1}$) $^{13}\text{C NMR}$ Range (ppm)
6,7-Dihydroimidazo[1,2-a]-triazinedione* Not reported ~1680–1720 (estimated) 105–148 (similar to )
7,7-Diphenyl-triazinone Not reported Not reported Not reported
5b (Nitro-substituted derivative) 240–241 (decomp) 1723, 1681 105.1–148.1

*Estimated based on structural similarities.

Substituent Effects on Reactivity and Stability

Methylthio- and Thione Derivatives

  • Example : 2-(Methylthio)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione .
  • Synthesis : Alkylation of thione precursors with methyl iodide under reflux .
  • Impact : Sulfur substituents enhance electrophilicity and alter solubility compared to the parent dione.

Phosphorus-Containing Analogues

  • Example : 1,3,5-Triaza-2-phosphorinan-4,6-diones .
  • Reactivity : Phosphorus atoms enable unique oxidation and hydrolysis pathways, forming 2-oxo derivatives (e.g., compounds 7–10) .
  • Stability : Hydrolysis of P–Cl bonds yields hydroxyl derivatives (e.g., compound 11) .

Biological Activity

6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a compound belonging to the class of imidazo[1,2-a][1,3,5]triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C5_5H6_6N4_4O
  • CAS Number : 7511-45-7
  • Synonyms : NSC51099; SCHEMBL13760632

Anticancer Activity

Research has shown that compounds related to imidazo[1,2-a][1,3,5]triazines exhibit significant anticancer properties. Specific studies have highlighted the following:

  • Selective Cytotoxicity : Compounds derived from triazine structures have demonstrated selective antiproliferative activity against various cancer cell lines. For instance, derivatives of 6,N2_2-diaryl-1,3,5-triazine-2,4-diamines showed a GI50_{50} value of 1 nM against MDA-MB231 breast cancer cells while sparing normal breast epithelial cells (MCF-10A) .
  • Mechanism of Action : The primary mechanism appears to be apoptosis induction in cancer cells. Fluorescence microscopy and live cell imaging revealed morphological changes consistent with apoptotic processes following treatment with these compounds .

Other Biological Activities

In addition to anticancer effects, imidazo[1,2-a][1,3,5]triazines have been associated with other biological activities:

  • Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting inflammatory pathways and cytokine production .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50_{50} Values
Study 1Antiproliferative activity against triple-negative breast cancerMDA-MB2311 nM
Study 2Inhibition of PI3K/mTOR pathway in cancer cellsA549, MCF-70.20 μM (A549), 1.25 μM (MCF-7)
Study 3Cytotoxicity against HeLa and HepG2 cellsHeLa, HepG212.21 μM (HepG2), 16.32 μM (HeLa)
Study 4Anti-inflammatory activity via cytokine inhibitionVariousNot specified

Molecular Mechanisms

The biological activity of 6,7-dihydroimidazo[1,2-a][1,3,5]triazine derivatives can be attributed to several molecular interactions:

  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases which are crucial for DNA replication and transcription .
  • Kinase Inhibition : Compounds have shown inhibitory effects on kinases involved in cancer signaling pathways (e.g., PI3K and mTOR), leading to reduced cell proliferation and survival .

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